

Spectroscopic and Spectrometric Analysis of Tigloylgomisin P: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tigloylgomisin P

Cat. No.: B15563231

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Introduction

Tigloylgomisin P is a dibenzocyclooctadiene lignan, a class of natural products predominantly found in plants of the Schisandraceae family. These compounds are of significant interest to researchers due to their diverse and potent biological activities. The structural elucidation of these complex molecules relies heavily on modern spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data for a closely related analogue, Tigloylgomisin H, and outlines the typical experimental protocols used for the isolation and characterization of such compounds.

Chemical Structure

The definitive structure of lignans like **Tigloylgomisin P** is determined through a combination of 1D and 2D NMR experiments, including ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC, along with high-resolution mass spectrometry.

Spectroscopic Data of Tigloylgomisin H (A Representative Analogue)

Due to the limited availability of public data for **Tigloylgomisin P**, the following tables present the ^1H and ^{13}C NMR data for Tigloylgomisin H, which shares the same core dibenzocyclooctadiene skeleton and differs in the ester side chain. This data is representative of the chemical shifts and coupling constants expected for this class of compounds.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1-OCH ₃	3.85	s	-
2-OCH ₃	3.88	s	-
3-OCH ₃	3.89	s	-
4-H	6.55	s	-
6α-H	2.58	m	-
6β-H	2.15	m	-
7-H	5.15	d	10.0
7-CH ₃	1.05	d	7.0
9α-H	2.30	m	-
9β-H	1.95	m	-
10-H	6.70	s	-
11-OCH ₃	3.68	s	-
12-OCH ₃	3.80	s	-
2'-H	6.95	qq	7.0, 1.5
3'-CH ₃	1.85	dq	7.0, 1.5
4'-CH ₃	1.82	dq	1.5, 1.5

Data recorded in CDCl₃ at 500 MHz.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Position	Chemical Shift (δ , ppm)
1	152.4
2	141.0
3	150.2
4	109.8
5	134.5
6	35.1
7	78.5
8	135.2
9	40.2
10	106.5
11	148.9
12	149.5
13	124.8
14	123.7
1-OCH ₃	60.9
2-OCH ₃	61.2
3-OCH ₃	56.1
7-CH ₃	15.8
11-OCH ₃	56.0
12-OCH ₃	60.5
1'	167.5
2'	128.5
3'	138.0

4'	15.9
5'	20.5

Data recorded in CDCl₃ at 125 MHz.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.

Ion	m/z [M+H] ⁺	Molecular Formula
Tigloylgomisin H	527.2281	C ₂₉ H ₃₅ O ₉

Experimental Protocols

The isolation and structural elucidation of dibenzocyclooctadiene lignans involve a series of chromatographic and spectroscopic techniques.^[1]

Isolation Protocol

- Extraction: The dried and powdered plant material (e.g., fruits of *Schisandra chinensis*) is typically extracted with a solvent such as methanol or ethanol at room temperature.
- Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple chromatographic steps for purification.
 - Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate).
 - Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with a solvent system like dichloromethane-methanol.

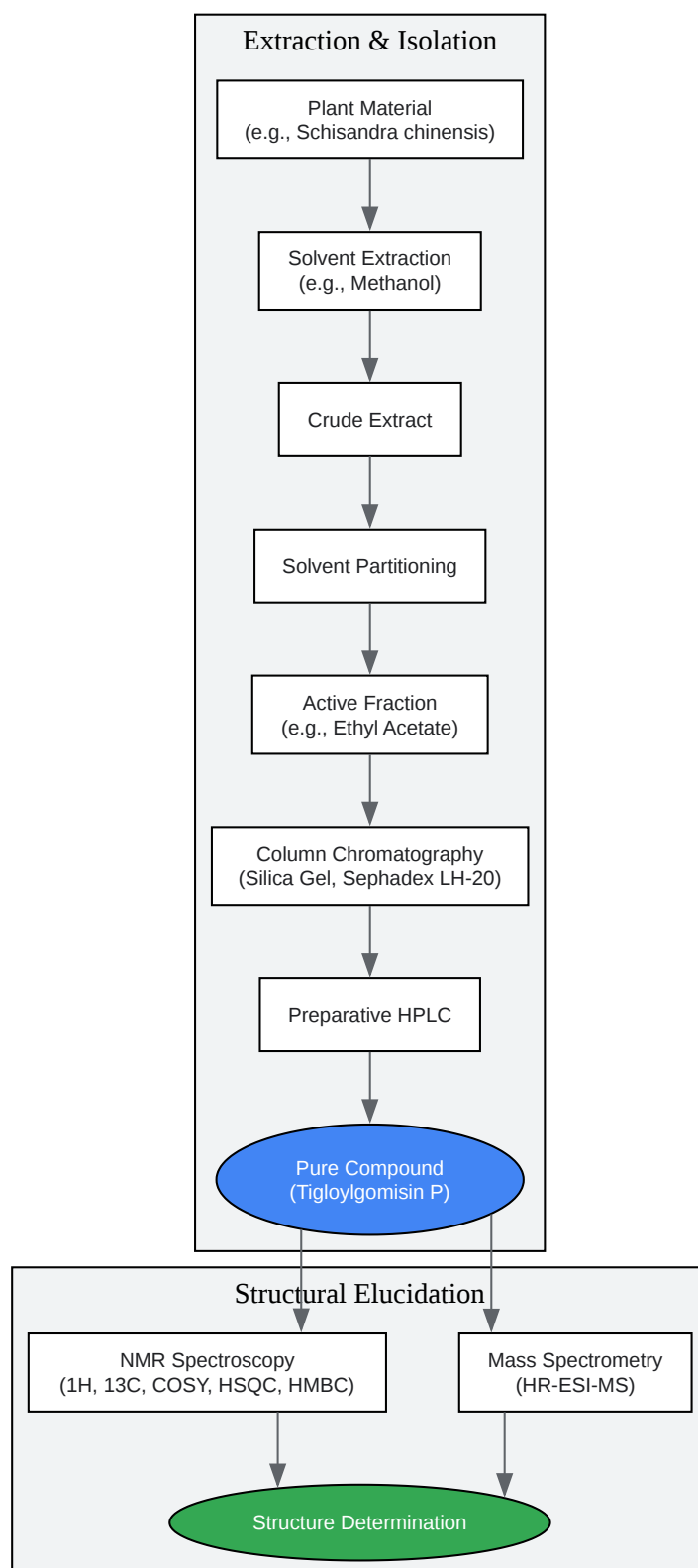
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often carried out using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient).

Spectroscopic Analysis Protocol

- NMR Spectroscopy:
 - Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD) in an NMR tube.
 - Instrumentation: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
 - Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ^{13}C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
- Mass Spectrometry:
 - Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).
 - Instrumentation: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.^[2]
 - Data Acquisition: The analysis is performed in positive or negative ion mode to obtain the molecular ion peak and determine the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Tigloylgomisin P**.



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Figure 1. General workflow for natural product isolation and analysis.

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- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of Tigloylgomisin P: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563231#spectroscopic-data-nmr-ms-of-tigloylgomisin-p]

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